molecular formula C6H6N2O3 B12078968 4-Oxo-4H-pyran-2-carbohydrazide CAS No. 99420-78-7

4-Oxo-4H-pyran-2-carbohydrazide

Cat. No.: B12078968
CAS No.: 99420-78-7
M. Wt: 154.12 g/mol
InChI Key: DDRSZASXQJSLSG-UHFFFAOYSA-N
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Description

Structural Classification and Heterocyclic Context

4-Oxo-4H-pyran-2-carbohydrazide is a heterocyclic compound built upon a core γ-pyrone (or 4-pyrone) ring. wisconsin.edu This central structure is a six-membered ring containing one oxygen atom and a ketone group at the C-4 position. wisconsin.edu The "4H" designation indicates the position of the saturated carbon atom in the pyran ring. Attached to this pyranone core at the C-2 position is a carbohydrazide (B1668358) functional group (-CONHNH2).

This structure possesses several key features:

A Heterocyclic Pyran Ring: Pyrans are common motifs in numerous natural products and biologically active molecules. researchgate.netmdpi.com The presence of the oxygen heteroatom imparts specific chemical properties and influences the molecule's three-dimensional shape and polarity.

A Conjugated Enone System: The α,β-unsaturated ketone within the pyrone ring is a key feature that can participate in various chemical reactions and biological interactions.

A Carohydrazide Moiety: The hydrazide group is a versatile functional group known for its ability to act as a building block in the synthesis of other heterocyclic systems and for its role in forming coordination complexes with metal ions. researchgate.net Derivatives containing the carbohydrazide group are often explored for their pharmacological potential. nih.govnih.gov

The combination of the pyranone ring and the carbohydrazide group makes this compound and its derivatives attractive targets for synthetic modification and biological screening.

Overview of Research Domains for this compound and its Derivatives

Research into compounds structurally related to this compound spans several key domains, primarily focusing on their potential therapeutic applications. The pyran scaffold is a recognized pharmacophore, and its derivatives are investigated for a wide range of biological effects. researchgate.netnih.gov

Antimicrobial Research: A significant area of investigation for pyran derivatives is their antimicrobial activity. nih.gov For instance, a series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, which are structurally similar to carbohydrazides, have been synthesized and evaluated. researchgate.nettubitak.gov.tr These compounds demonstrated activity against various bacterial and fungal pathogens. researchgate.nettubitak.gov.tr One particular derivative, 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide], showed notable antibacterial efficacy against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, and was also active against the fungus Candida krusei. researchgate.nettubitak.gov.tr The antimicrobial effect of some pyrone derivatives, such as those derived from kojic acid, has been partly attributed to their ability to chelate iron, a metal essential for the growth of some pathogens. researchgate.net

Anticancer Investigations: The 4H-pyran motif is embedded in various molecules that display antitumoral effects. nih.gov Consequently, derivatives are frequently screened for their antiproliferative activities against cancer cell lines. nih.govnih.gov For example, certain novel 4H-pyran derivatives were synthesized and evaluated against human colorectal cancer (HCT-116) cells. nih.gov These studies sometimes explore the mechanism of action, with cyclin-dependent kinase 2 (CDK2) being identified as a potential target for some pyran-containing anticancer compounds. nih.gov The broader class of nitrogen-containing heterocyclic compounds, including pyrazine (B50134) derivatives, has also been explored for cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com

Enzyme Inhibition: The carbohydrazide moiety is a key feature in the design of various enzyme inhibitors. Researchers have designed and synthesized series of carbohydrazide derivatives to target specific enzymes. For example, 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives were developed as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout. nih.gov This suggests that the carbohydrazide group on the pyran ring could also be oriented to interact with enzyme active sites.

Antioxidant Activity: Some research programs also include screening 4H-pyran derivatives for their antioxidant potential. nih.gov In one study, several synthesized 4H-pyran compounds were assessed for their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, a common method for evaluating antioxidant potency. nih.gov Two derivatives in particular, compounds 4g and 4j from the study, demonstrated promising free radical scavenging activities, with one being more efficient than the reference antioxidant BHT. nih.gov

Research Findings on 4-Oxo-4H-pyran Derivatives

The following table summarizes selected research findings on the biological activities of various derivatives containing the 4-oxo-4H-pyran core structure.

Derivative Class/CompoundResearch DomainKey FindingsTarget Organisms/Cell LinesReference(s)
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamidesAntimicrobialDerivatives showed varying levels of antibacterial and antifungal activity.S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans, C. krusei, C. parapsilosis researchgate.nettubitak.gov.tr
4H-pyran derivativesAnticancerCertain derivatives suppressed the proliferation of cancer cells.HCT-116 (Human Colorectal Cancer) nih.gov
4H-pyran derivativesAntioxidantSeveral compounds exhibited significant DPPH radical scavenging activity.N/A (Chemical Assay) nih.gov
4H-pyran derivativesAntibacterialDerivatives showed inhibitory activity against Gram-positive bacterial isolates.B. subtilis, S. aureus, S. epidermidis, M. luteus, E. faecalis nih.gov
2-Amino-4H-pyran derivativesAntimicrobialSynthesized compounds showed activity against Mycobacterium bovis (BCG).Mycobacterium bovis (BCG), Candida albicans nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99420-78-7

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

4-oxopyran-2-carbohydrazide

InChI

InChI=1S/C6H6N2O3/c7-8-6(10)5-3-4(9)1-2-11-5/h1-3H,7H2,(H,8,10)

InChI Key

DDRSZASXQJSLSG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=CC1=O)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Oxo 4h Pyran 2 Carbohydrazide

Established Synthetic Routes to 4-Oxo-4H-pyran-2-carbohydrazide

The traditional synthesis of this compound is not a single-step process but rather a sequence of reactions. The primary strategy involves the initial formation of a stable precursor, typically an ester derivative of 4-oxo-4H-pyran-2-carboxylic acid, which is then converted to the desired carbohydrazide (B1668358).

Pyran Ring Construction Strategies

The formation of the 4-oxo-4H-pyran ring, also known as a γ-pyrone, is a critical first step. A common precursor for this synthesis is 4-oxo-4H-pyran-2,6-dicarboxylic acid, commercially known as chelidonic acid. wisconsin.edu One established method involves the thermal decarboxylation of chelidonic acid to produce pyrone. wisconsin.edu

Another versatile approach to constructing the pyran ring system is through multicomponent reactions (MCRs). These reactions, which involve the combination of three or more starting materials in a single pot, offer an efficient route to highly substituted 4H-pyran derivatives. nih.govresearchgate.netbenthamdirect.comresearchgate.netrsc.orgnih.govnih.govnih.gov For instance, a one-pot condensation of an aromatic aldehyde, malononitrile, and a dicarbonyl compound can yield functionalized 4H-pyrans. researchgate.net While not directly yielding the 2-carbohydrazide, these methods can be adapted to produce intermediates with a carboxylic acid or ester group at the desired position.

Kojic acid, or 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, also serves as a valuable starting material. clockss.org The hydroxyl group at the 2-position can be oxidized to a carboxylic acid, providing a direct precursor for the subsequent introduction of the carbohydrazide moiety. prepchem.com For example, 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one can be oxidized using Jones reagent (CrO₃/H₂SO₄ in acetone) to yield 4-oxo-5-(phenylmethoxy)-4H-pyran-2-carboxylic acid. prepchem.com

Introduction of the Carbohydrazide Moiety via Hydrazine (B178648) Reactions

Once a suitable 4-oxo-4H-pyran-2-carboxylic acid or its ester derivative is obtained, the carbohydrazide functional group is introduced via a reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O). This reaction, known as hydrazinolysis, involves the nucleophilic substitution of the alkoxy group of the ester by the hydrazine derivative, resulting in the formation of a hydrazide. researchgate.net

This is a common and well-established transformation in organic synthesis. acs.orgrsc.orgosi.lvsciencemadness.org The reaction is typically carried out by refluxing the pyran-2-carboxylate ester with hydrazine hydrate in a suitable solvent such as ethanol (B145695) or methanol (B129727). researchgate.net The general reaction is as follows:

R-COOR' + N₂H₄ → R-CONHNH₂ + R'OH

In the context of this compound synthesis, the starting material would be an alkyl 4-oxo-4H-pyran-2-carboxylate.

Optimization of Reaction Conditions and Purification Techniques for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

For the pyran ring construction via multicomponent reactions, various catalysts have been explored, including nano-powder magnetite (Fe₃O₄) or iron(III) oxide, which offer advantages such as being inexpensive and easily separable. organic-chemistry.org The use of greener solvents, such as water, has also been investigated to develop more sustainable synthetic protocols. nih.gov

In the hydrazinolysis step, the reaction temperature is a critical factor. While some hydrazinolysis reactions can proceed at room temperature, heating under reflux is often employed to ensure complete conversion. researchgate.net The choice of solvent is also important, with alcohols like ethanol and methanol being commonly used as they can dissolve both the ester and hydrazine hydrate. researchgate.net

Purification of the final product, this compound, typically involves standard laboratory techniques. After the reaction is complete, the crude product may be isolated by filtration if it precipitates from the reaction mixture. Recrystallization from a suitable solvent is a common method to obtain a highly pure crystalline product. clockss.org In cases where recrystallization is insufficient, column chromatography can be employed for further purification. clockss.org The purity of the synthesized compound is typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by determining its melting point. researchgate.net

Advanced Synthetic Approaches for this compound Analogs

Modern synthetic organic chemistry continuously seeks to develop more efficient and versatile methods for the preparation of complex molecules. For the synthesis of analogs of this compound, advanced approaches such as multicomponent reactions and electrocatalytic pathways are being explored.

Multicomponent Reaction Methodologies in 4H-Pyran Derivatization

As mentioned earlier, multicomponent reactions (MCRs) are powerful tools for the synthesis of diverse 4H-pyran derivatives. nih.govresearchgate.netbenthamdirect.comresearchgate.netrsc.orgnih.govnih.govnih.gov These reactions allow for the rapid assembly of complex molecular scaffolds from simple and readily available starting materials in a single synthetic operation. This approach is highly convergent and atom-economical.

A typical MCR for the synthesis of 4H-pyrans involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound. nih.gov By carefully selecting the starting materials, it is possible to introduce a variety of substituents onto the pyran ring, thereby generating a library of analogs. For example, using different aromatic aldehydes would lead to a series of 4-aryl-4H-pyran derivatives. nih.gov To synthesize analogs of this compound, one could envision an MCR that incorporates a component bearing a masked or protected carbohydrazide functionality.

The use of novel catalysts, such as metal-organic frameworks (MOFs) or magnetic nanoparticles, can enhance the efficiency and selectivity of these MCRs. nih.govnih.gov These heterogeneous catalysts can often be easily recovered and reused, making the process more sustainable. nih.gov

Electrocatalytic Synthetic Pathways to this compound Scaffolds

Organic electrochemistry has emerged as a green and powerful tool in modern synthesis. mdpi.comresearchgate.net Electrocatalytic methods offer an alternative to conventional chemical redox reagents, often providing higher selectivity and milder reaction conditions. While the direct electrocatalytic synthesis of this compound has not been explicitly reported, the principles of electrocatalysis can be applied to the synthesis of its precursors and analogs.

For instance, electrocatalytic reactions have been successfully employed for the synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidines]. mdpi.com This demonstrates the feasibility of using electrochemical methods to construct complex heterocyclic systems containing a pyran ring. An electrocatalytic approach could potentially be developed for the oxidation of a 2-hydroxymethyl or 2-formyl group on the pyran ring to a carboxylic acid, which could then be converted to the carbohydrazide. The use of a mediator, such as sodium iodide, in an undivided electrolytic cell can facilitate such transformations under mild conditions. mdpi.com

Electrocatalytic multicomponent reactions are also a promising area of research. researchgate.net These reactions combine the advantages of MCRs with the green credentials of electrochemistry, offering a novel and efficient route to complex molecules. The development of an electrocatalytic MCR for the synthesis of functionalized 4-oxo-4H-pyran precursors could pave the way for a more sustainable and streamlined synthesis of this compound and its derivatives.

Structural Modifications and Functional Group Transformations

The chemical reactivity of this compound is dictated by its principal functional groups: the carbohydrazide moiety and the carbonyl group within the pyran ring. These sites allow for a variety of structural modifications and transformations.

Hydrazone Formation Reactions of the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH2) is a versatile functional group that readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, also known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry, enabling the generation of large libraries of derivatives with diverse functionalities.

The general reaction involves the nucleophilic attack of the terminal amino group of the carbohydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the hydrazone. The reaction is typically catalyzed by a small amount of acid.

While specific studies detailing the synthesis of hydrazones directly from this compound are not extensively reported in the literature, the reactivity of the carbohydrazide moiety is well-established. For instance, various carbohydrazide derivatives have been successfully condensed with a wide range of aromatic and heteroaromatic aldehydes to produce potent biologically active compounds. arabjchem.orgresearchgate.net

A plausible synthetic route to hydrazone derivatives of this compound would involve reacting it with a substituted aldehyde in a suitable solvent, such as ethanol, often with gentle heating.

Table 1: Representative Examples of Hydrazone Formation from Carbohydrazides

Carbohydrazide ReactantAldehyde/Ketone ReactantResulting Hydrazone Derivative (General Structure)Reference
Isonicotinic acid hydrazideBenzaldehydeN'-benzylideneisonicotinohydrazideN/A
Pyrazole-4-carbohydrazideSubstituted benzaldehydes1-(4-substituted-phenyl)-1H-pyrazole-4-carboxylic acid (4-substituted-benzylidene)-hydrazide nih.gov
2-Furoic acid hydrazide3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl ethylidene furan-2-carbohydrazide researchgate.net

This table presents analogous reactions due to the limited specific data for this compound.

Oxidation Reactions Involving the Carbonyl Group within the Pyran Ring System

The 4-pyrone ring system is an electron-deficient heterocycle, and the carbonyl group at the 4-position is a key site for chemical transformations. However, the oxidation of the ring carbonyl itself is not a common reaction under standard conditions due to its conjugated nature, which imparts a degree of stability.

More frequently, reactions targeting the pyran ring involve its opening or rearrangement rather than direct oxidation of the C4-carbonyl. For instance, some 4-pyrone derivatives can undergo oxidative rearrangement or degradation under harsh oxidizing conditions.

It is important to note that the term "oxidation" in the context of pyran chemistry more commonly refers to the introduction of functional groups at other positions on the ring or on side chains, rather than the direct oxidation of the ring carbonyl. For example, the synthesis of 4-Oxo-5-(phenylmethoxy)-4H-pyran-2-carboxylic acid involves the oxidation of a hydroxymethyl group at the 2-position to a carboxylic acid using Jones reagent (CrO3/H2SO4 in acetone), leaving the pyranone carbonyl intact. prepchem.com

Condensation Reactions with Amine and Alcohol Nucleophiles

The 4-pyrone ring is susceptible to nucleophilic attack, which can lead to ring-opening or substitution reactions. The reaction with amines is a well-documented transformation of 4-pyrones, often resulting in the formation of pyridin-4-one derivatives. This reaction typically involves the nucleophilic addition of the amine to the C2 or C6 position of the pyranone ring, followed by ring opening and subsequent recyclization with the elimination of water.

While specific examples with this compound are scarce, the general reactivity pattern of 4-pyrones suggests that it would react with primary amines to yield the corresponding N-substituted pyridin-4-one derivatives. wikipedia.org

Condensation reactions with alcohols are less common for the pyranone ring itself under neutral or acidic conditions. However, the carbohydrazide moiety can potentially react with activated alcohols, although this is a less favorable reaction compared to hydrazone formation. More relevant is the iridium-catalyzed condensation of alcohols and amines, which has been utilized for the synthesis of amine-linked pseudodisaccharides, demonstrating a potential, albeit specialized, reaction pathway. researchgate.net

Derivatization Strategies for Related 4-Oxo-4H-pyran-2-carboxylic Acid Precursors

The most direct precursor to this compound is 4-Oxo-4H-pyran-2-carboxylic acid. The synthesis and derivatization of this acid are crucial steps in accessing the target carbohydrazide and its derivatives.

A common route to 4-Oxo-4H-pyran-2-carboxylic acid starts from chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), which can be synthesized through a condensation reaction followed by neutralization and reflux. wisconsin.edu Selective decarboxylation of chelidonic acid can yield the desired 2-carboxylic acid derivative.

Another synthetic approach involves the oxidation of a precursor with a 2-hydroxymethyl group. For example, 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one can be oxidized to 4-Oxo-5-(phenylmethoxy)-4H-pyran-2-carboxylic acid using Jones reagent. prepchem.com

Once 4-Oxo-4H-pyran-2-carboxylic acid is obtained, it can be converted to the carbohydrazide. This is typically achieved through a two-step process:

Esterification: The carboxylic acid is first converted to an ester, for example, a methyl or ethyl ester, by reaction with the corresponding alcohol in the presence of an acid catalyst.

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N2H4·H2O), which displaces the alkoxy group to form the desired this compound.

This two-step procedure is a standard and efficient method for the synthesis of carbohydrazides from their corresponding carboxylic acids.

Table 2: Synthesis of Carboxylic Acid Precursors and their Derivatives

Starting MaterialReagents and ConditionsProductReference
Chelidonic acidHeat (decarboxylation)4-Oxo-4H-pyran-2-carboxylic acid wisconsin.edu
2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-oneJones reagent (CrO3, H2SO4, acetone)4-Oxo-5-(phenylmethoxy)-4H-pyran-2-carboxylic acid prepchem.com
4-Oxo-4H-pyran-2-carboxylic acid1. SOCl2, MeOH; 2. N2H4·H2OThis compoundInferred general method
6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acidAlkyl amines6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides nih.gov

The synthesis of the title compound from its carboxylic acid is based on a general, widely accepted synthetic methodology.

Chemical Reactivity and Mechanistic Investigations of 4 Oxo 4h Pyran 2 Carbohydrazide

Fundamental Reactivity Profiles of the 4-Oxo-4H-pyran-2-carbohydrazide Scaffold

The reactivity of this compound is dictated by the interplay of its two main components: the electrophilic 4-oxo-4H-pyran ring and the nucleophilic carbohydrazide (B1668358) moiety.

The 4-oxo-4H-pyran ring, a conjugated system, possesses electrophilic centers, particularly at the C-2 and C-6 positions, which are susceptible to nucleophilic attack. The presence of the electron-withdrawing carbonyl group at the 4-position enhances this electrophilicity. The reactivity of similar 4-oxo-4H-benzopyran-3-carbaldehydes has been studied, revealing that the ethylenic double bond is highly reactive towards nucleophiles due to the presence of the linked carbonyl groups researchgate.net.

The carbohydrazide functional group (-CONHNH2) is a potent nucleophile due to the lone pairs of electrons on the nitrogen atoms. This group readily reacts with a variety of electrophiles. For instance, carbohydrazides are known to react with aldehydes and ketones to form hydrazones, and with acylating agents to yield diacylhydrazines. These reactions form the basis for many of its subsequent chemical transformations.

The fundamental reactivity can be summarized in the following table:

Functional GroupType of ReagentPrimary Product Type
Carbohydrazide (-CONHNH₂)Aldehydes/KetonesHydrazones
Acylating AgentsDiacylhydrazines
Isocyanates/IsothiocyanatesSemicarbazides/Thiosemicarbazides
4-Oxo-4H-pyran RingNucleophilesRing-opened products or addition products

Detailed Mechanistic Studies of Key Chemical Transformations Involving this compound

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be inferred from studies on analogous systems.

The formation of hydrazones from the carbohydrazide moiety and carbonyl compounds proceeds via a well-established nucleophilic addition-elimination mechanism. The terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the C=N bond of the hydrazone.

The acylation of the carbohydrazide group also follows a standard nucleophilic acyl substitution pathway. The nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate that subsequently collapses to yield the acylated product.

Mechanistic investigations into the synthesis of 4H-pyran derivatives have been conducted using Density Functional Theory (DFT) nih.gov. These studies shed light on the electronic factors governing the reactivity of the pyran ring system. For instance, in the synthesis of 2-amino-3-cyano-4H-pyran derivatives, the reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization nih.gov. While this pertains to the synthesis of the pyran ring itself, the electronic properties calculated in such studies are relevant to understanding its subsequent reactivity.

Cyclization and Heterocyclization Pathways Triggered by this compound

This compound is a versatile precursor for the synthesis of various five- and six-membered heterocyclic compounds. The carbohydrazide moiety serves as a key functional group to initiate cyclization reactions.

Synthesis of Five-Membered Heterocycles:

1,3,4-Oxadiazoles: Reaction of the carbohydrazide with carboxylic acids or their derivatives, followed by cyclodehydration, is a common route to 1,3,4-oxadiazoles. For example, acylation of a carbohydrazide followed by heating with a dehydrating agent like phosphorus oxychloride can yield the corresponding oxadiazole mdpi.com.

1,2,4-Triazoles: Treatment of the carbohydrazide with isothiocyanates gives thiosemicarbazide (B42300) intermediates, which upon cyclization under basic conditions can afford 1,2,4-triazole-3-thiones.

Pyrazoles: Condensation of the carbohydrazide with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives.

Synthesis of Six-Membered Heterocycles:

Pyridazinones: Reaction of the carbohydrazide with α,β-unsaturated esters or acids can lead to the formation of pyridazinone derivatives through a Michael addition followed by intramolecular cyclization.

Triazines: While less common, condensation reactions with appropriate three-carbon synthons can potentially lead to the formation of triazine rings.

The following table summarizes some of the heterocyclization pathways:

ReagentResulting Heterocycle
Carboxylic Acid / Acyl Chloride1,3,4-Oxadiazole
Isothiocyanate1,2,4-Triazole-3-thione
1,3-Dicarbonyl CompoundPyrazole
α,β-Unsaturated EsterPyridazinone

Exploration of Pyran Ring System Reactivity and Transformations in Derivatives

The 4-oxo-4H-pyran ring, while relatively stable, can undergo transformations, particularly in its derivatives. Ring-opening reactions are a notable class of transformations.

Studies on related 4-hydroxy-2H-pyran-2-ones have shown that they can react with nitrogen nucleophiles, sometimes leading to ring-opening and subsequent recyclization to form different heterocyclic systems like pyridones researchgate.net. The stability of the 4H-pyran ring can be influenced by the substituents attached to it. In some cases, the pyran ring can be unstable and decompose into a dihydropyran and a pyrylium (B1242799) ion, which is susceptible to hydrolysis nih.gov.

Transformations of the pyran ring in 2-amino-4H-pyrans have been reported to yield pyridines upon treatment with nitrosylsulfuric acid researchgate.net. While this is a different derivative, it highlights the potential for the pyran ring to serve as a synthon for other heterocycles. The reaction of 4-hydroxycoumarins (a benzopyran derivative) with β-nitroalkenes in an alcoholic medium can lead to a rearranged flavone-3-carboxylate derivative, indicating a C-O bond cleavage and rearrangement of the pyranone ring organic-chemistry.org.

The reactivity of the pyran ring in the derivatives of this compound would be highly dependent on the nature of the heterocyclic system formed from the carbohydrazide moiety. The electronic properties of the newly formed ring would influence the stability and reactivity of the parent pyranone system.

Coordination Chemistry and Metal Complexation Studies of 4 Oxo 4h Pyran 2 Carbohydrazide

4-Oxo-4H-pyran-2-carbohydrazide as a Ligand in Transition Metal Complex Synthesis

This compound is a polyfunctional ligand, meaning it possesses multiple donor atoms that can bind to a central metal ion. Its structure incorporates a 4-pyrone ring, which is a known framework in several natural products that chelate metals, and a hydrazide moiety (-CONHNH2), which is also a well-established coordination group in ligand design. wikipedia.orgfrontiersin.org This combination of a pyrone ring and a hydrazide group provides several potential binding sites, including the pyrone carbonyl oxygen, the ether oxygen within the ring, the amide oxygen, and the terminal amino nitrogen of the hydrazide group.

The versatility of this compound allows it to form stable chelate rings with metal ions, a factor that is crucial in the formation of stable complexes. The specific way it binds to a metal is influenced by several factors, including the identity of the transition metal, the pH of the reaction medium, and the solvent used. The ligand can exist in different tautomeric forms (keto-enol forms), which further expands its coordination possibilities and the structural diversity of the resulting metal complexes.

Synthesis and Advanced Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves reacting a salt of the desired transition metal with the ligand in a suitable solvent, often with the application of heat. nih.gov The resulting solid complexes can then be isolated and purified.

Research has shown that this compound can coordinate to metal ions in various ways, known as coordination modes. A common mode is as a bidentate ligand, where it uses two donor atoms to bind to a single metal ion. This can occur in a neutral form, for example, by coordinating through the pyrone carbonyl oxygen and the amide oxygen of the hydrazide group. Alternatively, the ligand can undergo deprotonation (loss of a proton) from the hydrazide moiety to become an anionic ligand, which then coordinates through the pyrone carbonyl oxygen and the enolate oxygen. researchgate.netbendola.com Some hydrazone derivatives have been shown to act as tridentate ligands, binding through an ONO donor sequence. bendola.comyu.edu.jo

The ligand-to-metal stoichiometry, which describes the ratio of ligand molecules to metal ions in a complex, is also variable. The stoichiometry is often influenced by factors like the reaction temperature and the initial molar ratio of the reactants. rsc.org For ligands of this type, 1:1 and 1:2 metal-to-ligand ratios are commonly observed. researchgate.net

Table 1: Common Coordination Modes and Stoichiometries
Coordination ModeTypical Donor AtomsLigand FormCommon Stoichiometry (Metal:Ligand)
Neutral BidentatePyrone C=O, Amide C=ONeutral1:1, 1:2
Anionic BidentatePyrone C=O, Enolic OMonobasic1:1, 1:2
Anionic TridentatePhenolate O, Azomethine N, Enolic ODibasic1:1

The geometry of a metal complex is determined by the coordination number of the central metal ion and the electronic properties of both the metal and the ligands. For transition metal complexes involving this compound and related ligands, several geometries are possible.

Octahedral geometry is common for metal ions with a coordination number of six, such as Co(II), Ni(II), and some Cu(II) complexes. bendola.comresearchgate.net In a typical [M(L)₂(H₂O)₂] complex, where L is the anionic form of the ligand, the two ligand molecules and two water molecules surround the central metal ion in an octahedral arrangement. Tetrahedral geometry is often found for complexes with a coordination number of four, particularly with ions like Zn(II). Square-planar geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Pt(II). youtube.com The specific geometry adopted can significantly influence the magnetic and electronic properties of the complex. youtube.com

Table 2: Typical Geometries of Metal Complexes
Metal Iond-electron countCommon GeometryExample
Co(II)d⁷Octahedral[Co(L)₂(H₂O)₂]
Ni(II)d⁸Octahedral or Square-Planar[Ni(L)₂(H₂O)₂] or [Ni(CN)₄]²⁻
Cu(II)d⁹Distorted Octahedral / Square Pyramidal[Cu(L)₂(H₂O)₂]
Zn(II)d¹⁰Tetrahedral or Octahedral[Zn(L)(H₂O)] or [Zn(L)₂(H₂O)₂]

Coordination Behavior of Related 4-Oxo-4H-pyran Derivatives and Hydrazide Ligands

To better understand the coordination chemistry of this compound, it is useful to examine related compounds. Other 4-pyrone derivatives, such as kojic acid and maltol, are well-known for their ability to form stable complexes with a wide range of metal ions. wikipedia.orgresearchgate.net These ligands typically coordinate as bidentate, anionic chelators through the carbonyl oxygen and the adjacent deprotonated hydroxyl group. mdpi.comresearchgate.net The extensive study of these compounds provides a valuable reference for predicting the behavior of other pyrone-based ligands. researchgate.net

Similarly, the coordination chemistry of hydrazide and hydrazone ligands is a rich and extensively studied area. frontiersin.orgnih.govacs.org Hydrazones, formed by the condensation of a hydrazide with an aldehyde or ketone, contain the -C=N-NH-C=O group and are known to be versatile ligands that can coordinate in several ways, often depending on pH. bendola.com They can act as neutral or anionic ligands and can be bidentate or tridentate, leading to a wide variety of complex structures with different geometries and nuclearities. frontiersin.orgrsc.org

Organometallic Complexes Incorporating 4-Oxo-4H-pyran-2,6-dicarboxylic Acid Analogues

While the previous sections focused on coordination complexes, where the metal binds to heteroatoms like oxygen and nitrogen, it is also relevant to consider organometallic complexes. In these compounds, there is at least one direct metal-to-carbon bond. A key analogue for this discussion is 4-Oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid. wisconsin.eduwikipedia.orgsigmaaldrich.com

Chelidonic acid has been used to synthesize organometallic ruthenium(II) complexes. In one example, single-crystal X-ray diffraction revealed a distorted octahedral geometry where the chelidonic acid ligand acted as a dibasic bidentate donor. rsc.org A notable feature was the C-H activation at an ortho position, leading to the formation of a five-membered metallacycle, a characteristic feature of an organometallic compound. rsc.org The dicarboxylic nature of chelidonic acid also allows it to bridge multiple metal centers, paving the way for the construction of coordination polymers and metal-organic frameworks.

Advanced Spectroscopic and Structural Characterization Methodologies

Single-Crystal and Powder X-ray Diffraction Analysis for Solid-State Structures

No published single-crystal or powder X-ray diffraction data for 4-Oxo-4H-pyran-2-carbohydrazide could be located. This information is essential for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal packing in the solid state.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and Multinuclear NMR) for Detailed Structural Elucidation

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. Such data would be critical for confirming the molecular structure by providing information about the chemical environment of each hydrogen and carbon atom.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Bonding Characterization

A dedicated FT-IR spectrum for this compound is not publicly available. This analysis would identify characteristic vibrational frequencies for its functional groups, such as the C=O (ketone and amide), N-H (hydrazide), and C-O-C (pyran ring) bonds.

High-Resolution Mass Spectrometry Techniques (HR-MS) for Exact Mass and Fragmentation Pattern Analysis

No high-resolution mass spectrometry data for this compound has been found. HR-MS is necessary to determine the compound's exact molecular weight and formula, and to study its fragmentation patterns upon ionization, which helps in structural confirmation.

Ultraviolet-Visible Spectroscopy for Electronic Structure and Ligand Field Analysis in Complexes

There are no available UV-Visible spectroscopy studies for this compound. This technique would provide insights into the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with its conjugated system.

Thermal Analysis Methods for Investigating Degradation and Stability Profiles

No thermal analysis data (such as TGA or DSC) for this compound could be located. These methods are used to investigate the compound's thermal stability, melting point, and decomposition behavior.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies on Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Affinities and Molecular Interaction Mapping (Hydrogen Bonds, Pi-Cation Interactions)

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score in kcal/mol, which indicates the strength of the interaction between the ligand and the target. These simulations also provide a detailed map of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, which are crucial for the stability of the ligand-protein complex.

While specific docking studies on 4-Oxo-4H-pyran-2-carbohydrazide are not extensively available in the current literature, studies on analogous compounds with a 4-oxo-4H-pyran core, such as kojic acid derivatives, provide valuable insights. For instance, docking studies of kojic acid derivatives with tyrosinase, a key enzyme in melanin (B1238610) production, have revealed significant binding affinities. nih.gov These studies often highlight the role of the pyran oxygen and the hydroxyl group in forming key hydrogen bonds within the enzyme's active site. nih.gov Similarly, research on 5-bromoindole-2-carboxylic acid hydrazone derivatives has demonstrated the importance of the hydrazone moiety in forming hydrogen bonds and pi-interactions with the VEGFR-2 tyrosine kinase domain. researchgate.net

A hypothetical docking study of this compound would likely show the carbohydrazide (B1668358) group acting as a potent hydrogen bond donor and acceptor, while the pyran ring could engage in various interactions depending on the specific amino acid environment of the target protein.

Table 1: Illustrative Docking Scores and Interactions for Related Compounds

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interactions
5'-formylglabridin (a glabridin (B1671572) derivative)Human Tyrosinase-9.2Hydrogen bonds with ARG 171, ASP 161, ILE 173, GLU 178. nih.gov
Kojic acid complex with ZnCALM protein-7.1Not specified. researchgate.net
5-bromo-N'-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazideVEGFR-2 TKNot specifiedInhibition of VEGFR-2 TK activity. researchgate.net
3-hydroxy-6-(hydroxymethyl)-2-((3-nitrophenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-oneTyrosinaseNot specifiedUncompetitive inhibition. nih.gov

This table is illustrative and based on data for related compounds to demonstrate the type of information obtained from molecular docking studies.

Identification of Critical Amino Acid Residues in Binding Sites

A significant outcome of molecular docking is the identification of key amino acid residues in the protein's binding site that are essential for ligand recognition and binding. These residues can be targeted for mutagenesis studies to validate the docking predictions experimentally.

In studies of kojic acid derivatives targeting tyrosinase, amino acid residues such as His279, Arg268, Asn260, Val283, and Met280 have been identified as being involved in crucial interactions. nih.gov For 4-pyridone derivatives, which share structural similarities with the pyran ring, docking studies have also been instrumental in understanding their binding to the bc1 complex of P. falciparum. nih.gov For this compound, it is anticipated that the carbohydrazide moiety would interact with polar amino acid residues through hydrogen bonding, while the pyran ring could interact with both polar and non-polar residues.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It allows for the optimization of the molecular geometry to its lowest energy state and the calculation of various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. nih.govmdpi.com

DFT calculations can be used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural characterization of newly synthesized compounds. mdpi.com For this compound, DFT would provide insights into the reactivity of the molecule, with the HOMO-LUMO energy gap being a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a more reactive molecule.

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion) of this compound Derivatives

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. In silico ADMET profiling uses computational models to predict these properties, helping to identify potential liabilities before costly and time-consuming experimental studies are undertaken.

While a specific ADMET profile for this compound is not published, studies on related pyran and kojic acid derivatives have utilized tools like SwissADME to predict their pharmacokinetic properties. nih.gov These predictions typically include parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are key for metabolism), and potential toxicity alerts.

Table 2: Illustrative Predicted ADMET Properties for a Hypothetical Compound

PropertyPredicted Value/ClassificationImplication
Gastrointestinal (GI) AbsorptionHighGood oral bioavailability.
Blood-Brain Barrier (BBB) PermeantNoLow potential for central nervous system side effects.
CYP2D6 InhibitorNoLower risk of drug-drug interactions.
AMES ToxicityNoUnlikely to be mutagenic.
Skin SensitizationLowLow risk of causing allergic contact dermatitis.

This table is a hypothetical representation of the types of data generated from in silico ADMET profiling.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are aimed at correlating the chemical structure of a series of compounds with their biological activity. jksus.org QSAR models are mathematical equations that relate physicochemical properties or molecular descriptors of compounds to their activity. dovepress.comsciepub.com SAR, on the other hand, provides more qualitative insights into how structural modifications affect activity.

For pyran-containing scaffolds, QSAR studies have been conducted to understand the structural requirements for various biological activities, including antimalarial and anticancer effects. nih.govnih.gov These studies often identify key molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, that are critical for activity. For this compound and its derivatives, a QSAR study could elucidate the importance of the carbohydrazide group and substitutions on the pyran ring for a specific biological effect. The development of a robust QSAR model would enable the prediction of the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Correlating Specific Structural Features with Observed Activities

The biological activity of this compound is dictated by the interplay of its constituent functional groups: the 4-oxo group, the pyran ring oxygen, and the 2-carbohydrazide moiety. Computational studies on related 4-oxo-4H-pyran derivatives have provided insights into how these features contribute to their biological effects.

The 4-oxo group and the pyran ring oxygen are key determinants of the molecule's electronic and binding properties. Density Functional Theory (DFT) calculations on related 2H-pyran-2-one analogues have shown that the distribution of electron density, as visualized by Molecular Electrostatic Potential (MEP) surfaces, highlights regions prone to electrostatic interactions. For the 4-oxo-4H-pyran scaffold, the carbonyl oxygen at the 4-position and the ring oxygen are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors in interactions with biological targets such as enzymes and receptors.

The carbohydrazide group at the 2-position is a versatile functional group that can engage in multiple non-covalent interactions. It contains both hydrogen bond donors (-NH and -NH2) and a hydrogen bond acceptor (C=O). This dual character allows it to form a network of hydrogen bonds with amino acid residues in a protein's active site, thereby contributing significantly to binding affinity and specificity. For instance, in studies on other heterocyclic carbohydrazides, the hydrazide moiety has been shown to be crucial for their antimicrobial and anti-HIV activities.

Furthermore, the planarity and aromaticity of the pyran ring system influence how the molecule can stack with aromatic amino acid residues (π-π stacking) or interact with hydrophobic pockets within a binding site. Quantitative Structure-Activity Relationship (QSAR) studies on other 4-oxo-pyran derivatives have revealed that hydrophobic, electronic, and steric parameters are critical for their inhibitory activity against enzymes like cyclooxygenase (COX). nih.gov These studies often use molecular descriptors to quantify these properties and correlate them with biological activity.

For example, in a study of 5-oxo-dihydropyranopyran derivatives as anti-proliferative agents, molecular docking studies revealed key hydrogen bonding interactions between the amino group and leucine (B10760876) residues, as well as with glutamic acid residues in the active site of cyclin-dependent kinase-2 (CDK2). nih.gov The presence of electron-withdrawing groups on an attached phenyl ring was found to modulate the activity. nih.gov While not the exact same compound, these findings suggest that the carbohydrazide group of this compound would likely play a similar crucial role in forming hydrogen bonds with target proteins.

A summary of key structural features and their likely contribution to biological activity, based on related compounds, is presented below:

Structural FeaturePotential Contribution to Biological Activity
4-Oxo GroupHydrogen bond acceptor, contributes to the overall electronic properties and planarity of the ring system.
Pyran Ring OxygenHydrogen bond acceptor, influences the electrostatic potential of the molecule.
2-Carbohydrazide MoietyProvides both hydrogen bond donors and acceptors, crucial for forming multiple interactions with biological targets.
Pyran RingPlanar structure allows for potential π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Predictive Modeling for Novel Derivatives

Predictive modeling is a powerful tool in computational drug design that allows for the in silico screening and optimization of novel compounds before their synthesis, saving time and resources. For this compound, various computational techniques can be employed to predict the activity of its novel derivatives.

One such approach is the use of Prediction of Activity Spectra for Substances (PASS) . This tool predicts a wide range of biological activities for a given molecule based on its structure. For a series of hydrazino derivatives of pyran-2-ones, PASS was used to estimate their pharmacotherapeutic potential and possible mechanisms of action, including COX inhibition. nih.gov The predictions were subsequently validated by experimental evaluation and docking studies, demonstrating the utility of this approach. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another cornerstone of predictive chemistry. QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For a set of 4-oxo-1,4-dihydroquinoline derivatives, a class of compounds with some structural similarities to the 4-oxo-pyran core, QSAR models were developed using multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov These models identified that electronegativity, atomic masses, van der Waals volumes, molecular symmetry, and polarizability were important factors controlling their anti-HIV-1 activity. nih.gov Such models could be developed for novel derivatives of this compound to predict their activity based on calculated molecular descriptors.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method can be used to screen virtual libraries of novel this compound derivatives against a specific biological target. By analyzing the predicted binding modes and energies, researchers can prioritize the synthesis of compounds that are most likely to be active. For instance, docking studies on pyrano[2,3-c]pyrazole derivatives against human coronavirus inhibitors helped to elucidate their binding mechanism. nih.gov

Molecular Dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions obtained from docking. MD simulations provide a dynamic view of the complex over time, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions.

The general workflow for the predictive modeling of novel this compound derivatives would involve:

Design of a virtual library: Creating a set of novel derivatives by modifying the core structure of this compound with different substituents.

Calculation of molecular descriptors: Quantifying the physicochemical properties of the designed derivatives.

Development of a QSAR model: Using a training set of compounds with known activities to build a predictive model.

Virtual screening: Using molecular docking to predict the binding affinity of the designed derivatives to a specific biological target.

Prioritization and synthesis: Selecting the most promising candidates for chemical synthesis and biological evaluation based on the computational predictions.

Through these computational approaches, the development of novel derivatives of this compound with enhanced and selective biological activities can be significantly accelerated.

Supramolecular Chemistry and Self Assembly of 4 Oxo 4h Pyran 2 Carbohydrazide

Investigation of Non-Covalent Interactions in Supramolecular Architectures

The supramolecular architectures of 4-Oxo-4H-pyran-2-carbohydrazide and its derivatives are governed by a variety of non-covalent interactions. These weak forces, including hydrogen bonds and C-H⋅⋅⋅π interactions, dictate the packing of molecules in the solid state and the stability of the resulting assemblies.

Hydrogen bonding plays a pivotal role in the self-assembly of molecules containing hydrazide moieties. The N-H groups of the hydrazide can act as hydrogen bond donors, while the carbonyl oxygen and the pyranone ring oxygen can serve as acceptors. These interactions can lead to the formation of robust one-, two-, or three-dimensional networks. For instance, in related systems, the cooperation of multiple classical O–H⋯O/N and N–H⋯O/N hydrogen bonds is crucial in the formation of architecturally diverse structures. rsc.org The analysis of crystal structures of similar compounds often reveals intricate hydrogen bonding motifs that are fundamental to the supramolecular organization.

Furthermore, π-π stacking interactions between the pyranone rings of adjacent molecules can also be a significant factor in the crystal packing. nih.gov The extent of these interactions can be influenced by the presence of substituents on the pyran ring or the carbohydrazide (B1668358) moiety. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts, offering insights into the nature and prevalence of different non-covalent interactions within the crystal structure. researchgate.net

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of Pyran Derivatives

Interaction TypeDonorAcceptorTypical Role in Supramolecular Structure
Hydrogen BondingN-H, O-HC=O, N, O (pyran)Formation of primary structural motifs (chains, sheets)
C-H⋅⋅⋅π InteractionsC-Hπ-system of pyran ringStabilization of the overall crystal packing
π-π Stackingπ-system of pyran ringπ-system of pyran ringContribution to close packing and electronic properties

Crystal Engineering and Self-Assembly Processes of this compound Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For derivatives of this compound, this involves the strategic modification of the molecular structure to control the self-assembly process and, consequently, the solid-state architecture.

The synthesis of various 4H-pyran derivatives has been extensively explored, often through one-pot multicomponent reactions. nih.govnih.gov These synthetic strategies provide a versatile platform for introducing a wide range of functional groups onto the pyran scaffold. By systematically varying the substituents, it is possible to fine-tune the non-covalent interactions and direct the formation of specific supramolecular synthons—structural units formed by intermolecular interactions.

For example, the introduction of different aryl groups to the hydrazide moiety can lead to diverse packing arrangements due to the interplay of hydrogen bonding and π-π stacking interactions. The nature and position of substituents on these aryl rings can further influence the geometry of the π-π interactions, leading to either parallel-displaced or T-shaped arrangements. nih.gov The resulting crystalline materials can exhibit different physical properties, such as melting point, solubility, and even solid-state fluorescence.

The self-assembly process is not only governed by the intrinsic properties of the molecules but also by external factors such as the choice of solvent and the crystallization conditions. The polarity of the solvent can influence which hydrogen bonding motifs are favored, while temperature and concentration can affect the kinetics of crystal nucleation and growth.

Coordination-Driven Self-Assembly of Metal-Organic Frameworks and Discrete Metallamacrocycles

The ability of this compound to act as a ligand for metal ions opens up the possibility of constructing highly ordered, porous materials known as Metal-Organic Frameworks (MOFs). researchgate.netnih.govgoogle.comrsc.org In this approach, the carbohydrazide moiety can coordinate to metal centers, acting as a linker that connects them into extended one-, two-, or three-dimensional networks.

In addition to extended frameworks, coordination-driven self-assembly can also lead to the formation of discrete metallamacrocycles. nih.gov In this case, the stoichiometry of the metal and ligand is controlled to favor the formation of closed, cyclic structures. The size and shape of these macrocycles can be tuned by varying the coordination preferences of the metal and the geometry of the ligand. These self-assembled structures can encapsulate guest molecules and have potential applications in sensing and drug delivery.

The synthesis of pyrano[2,3-c]pyrazoles, which share a similar heterocyclic core, has been successfully catalyzed by MOFs, highlighting the compatibility of the pyran scaffold with these porous materials. nih.govresearchgate.net This suggests that this compound and its derivatives are viable building blocks for the construction of novel MOFs and other coordination polymers with potentially interesting properties and applications. nih.gov

Table 2: Potential Applications of Supramolecular Assemblies of this compound Derivatives

Assembly TypeKey FeaturesPotential Applications
Crystalline SolidsDefined packing, tunable propertiesPolymorphism studies, solid-state sensors
Metal-Organic Frameworks (MOFs)High porosity, large surface areaGas storage, catalysis, separation
Discrete MetallamacrocyclesDefined cavity size, host-guest chemistryMolecular recognition, drug delivery

Applications in Advanced Organic Synthesis and Materials Science

4-Oxo-4H-pyran-2-carbohydrazide as a Strategic Building Block for Complex Heterocyclic Compound Synthesis

The 4-oxo-4H-pyran core is a well-established precursor in synthetic organic chemistry. nih.gov The carbohydrazide (B1668358) functional group (-CONHNH2) appended at the 2-position significantly expands its utility, providing a reactive site for a multitude of chemical transformations. This makes this compound a strategic building block for assembling a diverse array of more complex heterocyclic compounds.

The pyran-2-one nucleus, a related structure, is known to undergo ring-opening reactions when treated with various nucleophiles, including hydrazines. researchgate.netimist.ma This reaction pathway is a powerful method for generating new heterocyclic systems. In the case of this compound, the hydrazide moiety can react with the pyranone ring itself under certain conditions or, more commonly, with other introduced reagents to form new ring systems.

The hydrazide group is readily condensed with aldehydes and ketones to form N-acylhydrazones. These derivatives are not merely simple adducts but are versatile intermediates for synthesizing various five- and six-membered heterocyclic rings. For instance, reactions with β-dicarbonyl compounds can lead to the formation of pyrazoles, while reactions with α-haloketones can yield pyridazinones. The inherent reactivity of the pyranone ring combined with the synthetic flexibility of the carbohydrazide group allows for a modular approach to complex structures. Pyran-2-one derivatives like Dehydroacetic acid (DHA) and triacetic acid lactone (TAL) serve as powerful building blocks for a wide range of heterocyclic systems, highlighting the synthetic potential of the pyran framework. researchgate.netimist.ma

Table 1: Examples of Heterocyclic Systems Synthesized from Pyran-2-one Precursors

Precursor Type Reactant Resulting Heterocyclic System
Pyran-2-one Hydrazines Pyrazole (B372694), Pyridone
Pyran-2-one Hydroxylamine Isoxazole
Pyran-2-one Amines Pyridone, Pyrimidine
Pyran-2-one o-Phenylenediamine 1,5-Benzodiazepine

This table illustrates the versatility of the pyran-2-one scaffold, a core structure related to this compound, in the synthesis of diverse heterocyclic compounds as described in the literature. researchgate.netimist.ma

Catalytic Applications and Ligand Design in Asymmetric Synthetic Processes

The development of catalysts for asymmetric synthesis, which selectively produce one enantiomer of a chiral molecule, is a major focus in modern chemistry. The structure of this compound offers significant potential for its derivatives to be used as chiral ligands in metal-catalyzed asymmetric reactions.

The carbohydrazide moiety can be readily modified by reacting it with chiral aldehydes or ketones to form chiral N-acylhydrazones. These products possess multiple coordination sites—the pyranone oxygen, the amide oxygen, and the imine nitrogen—that can bind to a metal center. By carefully designing the chiral auxiliary attached to the hydrazide, it is possible to create a specific chiral environment around the metal. This chiral ligand-metal complex can then catalyze reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions, with high stereoselectivity.

While direct catalytic applications of this compound itself are not extensively documented, the principle of using pyran-containing molecules in asymmetric catalysis is established. For example, organocatalysts have been successfully used in the asymmetric addition of 4-hydroxy-2H-pyran-2-one derivatives to unsaturated ketones. nih.gov Furthermore, the design of novel chiral ligands is a constantly evolving field, and scaffolds similar to the carbohydrazide have been investigated. For instance, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives have been synthesized as a template for further chemical modification. nih.gov This suggests that the this compound framework is a promising candidate for the development of new, effective chiral ligands for asymmetric synthesis. The construction of complex chiral polycyclic 4H-pyran scaffolds has been achieved with high stereoselectivity using bifunctional catalysts, underscoring the importance of the pyran motif in stereocontrolled synthesis. researchgate.net

Exploration of Derivatives for Novel Material Development with Tunable Electronic or Optical Properties

The 4-pyrone structure is an important component in compounds with interesting photophysical properties. nih.gov Derivatives of this compound are promising candidates for the development of novel organic materials with tunable electronic and optical properties, such as those used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.

The electron-deficient nature of the pyranone ring is a key feature that can be exploited in materials science. By creating derivatives with extended π-conjugation, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's electronic and optical properties. A straightforward method to achieve this is through the condensation of the carbohydrazide group with various aromatic or heteroaromatic aldehydes. This reaction creates N-acylhydrazone derivatives with an elongated system of alternating single and double bonds.

The resulting conjugated molecules can exhibit properties such as solvatochromism (a change in color with the polarity of the solvent) and fluorescence. For example, a study on 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones, which also possess a conjugated pyrone system, revealed valuable photophysical properties including large Stokes shifts (the difference between the absorption and emission maxima) and good fluorescence quantum yields. nih.gov These are desirable characteristics for fluorophores used in bio-imaging and sensing applications. The ability to systematically vary the aldehyde component used in the condensation reaction provides a powerful tool for fine-tuning the emission color and other optical properties of the resulting materials.

Table 2: Photophysical Properties of Conjugated 4-Pyrone Derivatives

Derivative Type Key Property Potential Application
Enamino-substituted 4-pyrones Solvatochromism, Increased fluorescence in alcohols Fluorescent Probes, Sensors
Isoxazolyl-substituted 4-pyrones Large Stokes Shift (up to 204 nm) Bio-imaging, Fluorophores

This table summarizes key findings for structurally related conjugated pyrone systems, indicating the potential of this compound derivatives in materials science. nih.gov

Mechanistic Aspects of Biological Activities and Molecular Target Identification

Enzyme Inhibition Mechanisms by 4-Oxo-4H-pyran-2-carbohydrazide and its Derivatives

The biological effects of this compound and its related compounds are often rooted in their ability to inhibit specific enzymes. This inhibition disrupts vital biochemical pathways in target organisms, leading to effects ranging from antimicrobial to anti-inflammatory action.

Inhibition of Specific Microbial Enzymes and Related Biological Targets

Derivatives of the 4-pyrone scaffold have demonstrated notable antibacterial and antifungal activities. This is often achieved by targeting enzymes essential for microbial survival. For instance, derivatives of 4-pyrones have been identified as inhibitors of enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis. Specifically, 1-substituted 4-pyridone derivatives, which share structural similarities, showed potent activity against Staphylococcus aureus by inhibiting FabI. The target specificity was confirmed through macromolecular biosynthesis assays and reduced activity against triclosan-resistant S. aureus strains with mutations in the FabI enzyme.

Furthermore, carbohydrazide (B1668358) derivatives have been investigated for their ability to inhibit microbial DNA gyrase, an enzyme crucial for DNA replication and repair. researchgate.net While some quinoline-based carbohydrazides have shown activity against S. aureus DNA gyrase, the direct inhibition by this compound itself requires more targeted investigation. Acylhydrazone derivatives of kojic acid, a closely related 5-hydroxy-4-pyrone, exhibit significant antibacterial activity against E. coli, S. aureus, and B. subtilis, suggesting that the core pyrone structure combined with a hydrazone linkage is effective against microbial targets. researchgate.net

In the realm of antifungal agents, 4-hydroxy-2-pyrone derivatives like fusapyrone (B118556) and deoxyfusapyrone (B1670254) have shown considerable activity against fungi such as Botrytis cinerea and Aspergillus parasiticus. mdpi.com The mechanism often involves the inhibition of enzymes critical for fungal cell wall integrity or metabolic processes.

Modulation of Key Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction)

Beyond direct enzyme inhibition, 4-oxo-4H-pyran derivatives can exert profound effects on fundamental cellular processes, particularly cell cycle progression and apoptosis (programmed cell death), which are critical in anti-cancer research.

Studies on pyran derivatives have shown they can arrest the cell cycle at various phases. For example, pironetin (B1678462) and its demethyl derivative were found to arrest the cell cycle at the M-phase in a dose-dependent manner. cmjpublishers.com Other pyran-based compounds have been shown to induce cell cycle arrest at the G1/S phase or the G2/M checkpoint, often through the inhibition of cyclin-dependent kinases (CDKs). mdpi.comnih.gov For instance, certain 4H-pyran derivatives were investigated as potential CDK2 inhibitors, a key regulator of the cell cycle, and were found to induce apoptosis in HCT-116 colon cancer cells. nih.govmdpi.com

Apoptosis induction is a hallmark of many anti-cancer agents. Kojic acid derivatives have been shown to induce apoptosis through various mechanisms. One study revealed that a kojic acid derivative induces mitotic arrest leading to apoptosis selectively in tumor cells. nih.govnih.gov The process was confirmed by the observation of tubulin ring formation, analysis of early and late apoptotic stages, and caspase-3 activation. mdpi.comnih.gov Another study on a glycosylated hydroquinone (B1673460) derivative containing a pyran ring, named oroxyquinone, demonstrated apoptosis induction in prostate cancer cells through a caspase-3 and PARP-independent pathway, involving the p38 pathway and the nuclear localization of Apoptosis-Inducing Factor (AIF). urfu.ru This compound also caused cell cycle arrest at the S phase. urfu.ru The table below summarizes findings on the modulation of cellular processes by related pyran derivatives.

Compound ClassCellular ProcessMechanism/TargetCell LineReference
Pironetin DerivativesM-phase cell cycle arrestNot specified3Y1, P388 leukemia cmjpublishers.com
4H-Pyran DerivativesApoptosisCDK2 inhibition, Caspase-3 activationHCT-116 nih.govmdpi.com
Kojic Acid Derivative (L1)Mitotic arrest, ApoptosisTubulin ring formation, Caspase-3 activationCaco2, SW480, HT29 mdpi.comnih.govnih.gov
Oroxyquinone (Pyran derivative)S-phase cell cycle arrest, Apoptosisp38 pathway, AIF nuclear localization (caspase-independent)PC3 (prostate cancer) urfu.ru
Pyrazolo[3,4-b]pyridine DerivativesCell cycle arrest, ApoptosisCDK2 and/or CDK9 inhibitionHela, MCF7, HCT-116 nih.gov

Molecular Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The biological activity of this compound derivatives is fundamentally determined by their interactions with macromolecules like proteins and DNA. nih.gov These non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, dictate the binding affinity and specificity of the compound to its biological target. rsc.orgmdpi.com

Molecular docking studies have been instrumental in visualizing these interactions. For instance, pyrazole-linked pyran hybrids have been docked against the phosphodiesterase 4 (PDE4) enzyme, a target for anti-inflammatory drugs. ekb.eg One highly active compound was shown to form favorable interactions within the enzyme's active site, with a binding energy of -10.8 kcal/mol. ekb.eg Similarly, pyran derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), another key inflammatory enzyme. These studies revealed that hydroxyl (-OH), methoxy (B1213986) (-OCH3), and carbohydrazide (-CONHNH2) groups can form crucial hydrogen bonds with amino acid residues like PRO154 and ASP157 in the enzyme's active site. nih.gov

Derivatives of pyridine-4-carbohydrazide have been shown to interact with DNA, primarily through minor groove binding. cmjpublishers.com The binding is spontaneous, as indicated by negative Gibbs free energy values, and involves aromatic planar structures of the compounds. cmjpublishers.com While direct studies on this compound are less common, the established DNA-binding potential of the carbohydrazide moiety suggests this as a possible mechanism of action. cmjpublishers.com

Structure-Activity Relationship (SAR) Studies for Elucidating Biological Mechanisms at a Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. nih.gov For 4-pyrone and its derivatives, SAR analyses have provided valuable insights into the structural features required for their biological activities.

For anti-inflammatory activity via COX-2 inhibition, the presence and position of certain functional groups on pyran-based molecules are critical. Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) have been found to enhance activity, likely by improving hydrogen bonding interactions within the enzyme's active site. nih.gov The carbohydrazide group itself has been identified as a key player in forming intermolecular interactions with the target enzyme. nih.gov

In the context of antidiabetic activity through α-amylase inhibition, SAR studies on pyrazolo[3,4-b]pyridine carbohydrazides highlighted the importance of the hydrazide functional group. mdpi.com The nitrogen donor atoms in the hydrazide moiety are believed to interact directly with the active site of the α-amylase enzyme, leading to its inhibition. mdpi.com The nature and position of substituents on attached aryl rings also significantly modulate the activity. mdpi.commdpi.com

For antibacterial activity, studies on quinoline-3-carbohydrazide (B3054276) derivatives showed that attaching an arylidene fragment could modulate potency against various bacterial strains. nih.gov This indicates that the hydrazone linkage formed from the carbohydrazide is a key determinant of antibacterial efficacy.

Identification of Potential Molecular Targets via Advanced Computational and Experimental Approaches

Identifying the specific molecular targets of a compound is a critical step in drug discovery. A combination of advanced computational and experimental methods is often employed for this purpose. nih.gov

Computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for predicting biological targets and understanding interaction mechanisms. mdpi.comresearchgate.net Molecular docking allows for the in-silico screening of a compound against a library of known protein structures to predict binding affinities and modes. researchgate.net This has been used for pyran derivatives to identify potential interactions with targets like CDK2 and COX-2. mdpi.comnih.gov

Network pharmacology is another powerful in silico approach. It involves constructing and analyzing complex networks of drug-target-disease interactions to elucidate a compound's mechanism of action on a systemic level. This method was used to identify the MAPK signaling pathway, specifically ERK1/2 and MEK1, as a potential target for a tetrahydroisoquinoline derivative in inducing apoptosis in non-small-cell lung cancer. nih.gov

Experimental approaches complement these computational predictions. For example, after identifying CDK2 as a potential target for 4H-pyran derivatives through docking, the hypothesis was confirmed experimentally. nih.gov This involved performing a CDK2 inhibitory assay and measuring the concentration of CDK2 protein and the expression level of the CDK2 gene in cancer cells treated with the compounds. nih.gov This integrated approach of using computational screening followed by experimental validation provides a robust pathway for identifying and confirming the molecular targets of novel compounds like this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 4-Oxo-4H-pyran-2-carbohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving pyran precursors, hydrazine derivatives, and aldehydes. For example, Knoevenagel condensation followed by cyclization is a common approach . Key variables include solvent choice (e.g., ethanol or acetonitrile), temperature (reflux conditions), and catalyst type (e.g., acid catalysts for cyclization). Yield optimization often requires iterative adjustments: increasing reaction time from 12–24 hours improved yields by ~15% in analogous pyran derivatives .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use spectroscopic triangulation :
  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., carbonyl resonance at δ ~170–180 ppm for the pyran-2-carbohydrazide moiety) .
  • IR Spectroscopy : Confirm NH stretches (~3200–3400 cm⁻¹) and C=O vibrations (~1650–1750 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolve regiochemical ambiguities, as demonstrated for structurally related hydrazones .

Q. What are the common reactivity patterns of the carbohydrazide group in this compound?

  • Methodological Answer : The carbohydrazide group (-CONHNH₂) participates in:
  • Condensation reactions with aldehydes/ketones to form hydrazones, useful for derivatization .
  • Cyclization with α,β-unsaturated carbonyls to generate thiazole or pyrazole rings, as seen in multi-step syntheses of fused heterocycles .
  • Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic or material science applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during derivatization?

  • Methodological Answer : Side reactions (e.g., over-oxidation or dimerization) are minimized by:
  • Solvent polarity control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Michael additions .
  • Catalyst screening : Lewis acids like ZnCl₂ suppress unwanted cyclization in analogous pyran systems .
  • In situ monitoring : Use HPLC or LC-MS to track reaction progress and halt at ~80% conversion to avoid byproducts .

Q. How should researchers resolve contradictions in spectral data for novel derivatives?

  • Methodological Answer : Conflicting spectral results (e.g., unexpected NOE correlations in NMR) require:
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to clarify ambiguous NH proton assignments .
  • Multi-technique corroboration : Pair X-ray data with spectroscopic results, as done for structurally ambiguous chromene derivatives .

Q. What strategies are effective for designing bioactivity-focused derivatives of this compound?

  • Methodological Answer :
  • Scaffold hybridization : Fuse with pharmacophores like triazoles (antimicrobial) or thiadiazoles (anticancer), leveraging MCRs .
  • QSAR modeling : Use Hammett σ constants to predict electronic effects of substituents on bioactivity .
  • In vitro screening : Prioritize derivatives with logP < 3.5 (calculated via ChemDraw) to enhance solubility in biological assays .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.
  • Solvent correction : Apply the IEF-PCM model in computational studies to account for solvent polarity .
  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening, as observed in pyran-2-carboxamides .

Experimental Design Tables

Q. Table 1. Synthetic Optimization for this compound Derivatives

VariableOptimal ConditionImpact on YieldReference
SolventEthanol+20% vs. DCM
Temperature80°C (reflux)+15% vs. RT
CatalystAcetic acid+10% vs. none

Q. Table 2. Key Spectral Benchmarks

Functional GroupNMR (δ, ppm)IR (cm⁻¹)Technique Validation
Pyran C=O168–1721680–1700X-ray
NH (hydrazide)8.2–8.53200–3400¹⁵N labeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.